Tadeonal

Description

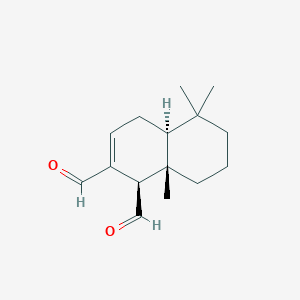

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,8aS)-5,5,8a-trimethyl-1,4,4a,6,7,8-hexahydronaphthalene-1,2-dicarbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)12(10-17)11(9-16)5-6-13(14)15/h5,9-10,12-13H,4,6-8H2,1-3H3/t12-,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZJUJOFIHHNCSV-KCQAQPDRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC=C(C2C=O)C=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1CC=C([C@@H]2C=O)C=O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6754-20-7 | |

| Record name | Polygodial | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6754-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID901027214 | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6754-20-7, 33118-34-2 | |

| Record name | Polygodial | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006754207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033118342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Polygodial | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901027214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | POLYGODIAL, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A00RAV0W57 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYGODIAL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAF7T66M7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tadeonal (Polygodial)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadeonal, scientifically known as Polygodial, is a naturally occurring sesquiterpene dialdehyde with a broad spectrum of biological activities. This document provides a comprehensive technical overview of the molecular mechanisms underpinning its potent antifungal, anti-inflammatory, analgesic, and anticancer properties. Drawing from a wide range of experimental data, this guide details the signaling pathways modulated by Polygodial, presents quantitative data in structured tables for comparative analysis, and outlines the experimental protocols used in key studies. Visual diagrams of the primary signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its complex mechanism of action.

Introduction

Polygodial is a drimane-type sesquiterpene dialdehyde found in various plant species, including the water pepper (Polygonum hydropiper), from which it derives its pungent taste.[1] Its diverse pharmacological profile has garnered significant interest in the scientific community, with potential applications in treating a range of conditions from fungal infections to inflammatory disorders and cancer. This guide synthesizes the current understanding of how Polygodial exerts its effects at the molecular and cellular levels.

Antifungal Mechanism of Action

Polygodial exhibits potent fungicidal activity against a wide range of pathogenic fungi, including Candida albicans and Saccharomyces cerevisiae.[2][3] Its antifungal action is multifaceted, primarily targeting the fungal cell membrane and key cellular processes.

Disruption of Cell Membrane Integrity

The primary antifungal action of Polygodial is attributed to its properties as a nonionic surfactant.[4][5][6] It disrupts the lipid-protein interface of integral membrane proteins, leading to a loss of their functional conformation and subsequent derangement of the cell membrane.[1][4][5] This disruption increases membrane permeability, causing leakage of intracellular components and ultimately leading to cell death.[7]

Inhibition of Key Fungal Enzymes

Polygodial has been shown to inhibit essential fungal ATPases, crucial for maintaining cellular homeostasis.

-

Plasma Membrane H+-ATPase (Pma1p): Polygodial indirectly inhibits the glucose-induced acidification of the extracellular medium in S. cerevisiae, a process driven by the plasma membrane H+-ATPase.[4][8] While not a direct inhibitor of Pma1p, its action is thought to be a downstream effect of broader cellular stress, including the disruption of energy metabolism.[5]

-

Mitochondrial ATPase (ATP Synthase): A significant target of Polygodial is the mitochondrial ATP synthase.[4][5] By inhibiting this enzyme, Polygodial disrupts the primary source of cellular ATP, leading to a severe energy deficit and impairing essential cellular functions.[1][4]

Disruption of Ion Homeostasis and Signaling

Recent studies have elucidated a more complex picture of Polygodial's antifungal mechanism, involving the disruption of ion homeostasis and key signaling pathways.

-

Vacuolar Alkalinization: Polygodial induces a dose-dependent alkalinization of the vacuole in S. cerevisiae.[9][10] The vacuole plays a critical role in maintaining cellular pH and ion homeostasis, and its dysfunction contributes significantly to Polygodial's fungicidal activity.

-

Calcium Homeostasis: Polygodial has been shown to increase Ca2+ influx and inhibit glucose-induced Ca2+ signaling in yeast.[9][10] Dysregulation of calcium signaling can trigger a variety of downstream cellular stresses and contribute to cell death.

-

TORC1 Signaling Pathway: Genetic screening in S. cerevisiae has identified the Target of Rapamycin Complex 1 (TORC1) signaling pathway as central to Polygodial resistance.[2][9] Strains with mutations in genes that regulate TORC1 are hypersensitive to Polygodial, suggesting that the compound may directly or indirectly inhibit this key cell growth and proliferation pathway.[9]

Quantitative Antifungal Activity Data

The following table summarizes the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) of Polygodial against various fungal pathogens.

| Fungal Species | MIC (µg/mL) | MFC (µg/mL) | Reference |

| Candida albicans | 3.13 | 6.25 | [11] |

| Candida utilis | 3.13 | 6.25 | [3] |

| Candida krusei | 6.25 | 12.5 | [3] |

| Cryptococcus neoformans | 3.13 | 6.25 | [3] |

| Saccharomyces cerevisiae | 3.13 | 6.25 | [3] |

| Trichophyton mentagrophytes | 3.13 | 6.25 | [3] |

| Trichophyton ruburum | 6.25 | 12.5 | [3] |

| Penicillium marneffei | 6.25 | 12.5 | [3] |

| Aspergillus fumigatus | >50 | >50 | [3] |

| Aspergillus flavus | 25 | 50 | [3] |

Experimental Protocols

2.5.1. Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the minimum inhibitory concentration of an antifungal agent.[12]

-

Inoculum Preparation: Fungal cultures are grown on an appropriate agar medium. A suspension is prepared in sterile saline or broth and adjusted to a standardized concentration (e.g., 0.5 McFarland standard).

-

Drug Dilution: A stock solution of Polygodial is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the standardized fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

MIC Determination: The MIC is the lowest concentration of Polygodial that shows no visible growth.

2.5.2. Mitochondrial ATPase Inhibition Assay

This assay measures the effect of Polygodial on the activity of mitochondrial ATPase.[5]

-

Mitochondria Isolation: Mitochondria are isolated from fungal spheroplasts by differential centrifugation.

-

ATPase Assay: The ATPase activity is measured by quantifying the release of inorganic phosphate (Pi) from ATP. The reaction mixture contains isolated mitochondria, a reaction buffer, ATP, and varying concentrations of Polygodial.

-

Data Analysis: The amount of Pi released is measured spectrophotometrically. The IC50 value (the concentration of Polygodial that inhibits 50% of the enzyme activity) is calculated.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Antifungal mechanism of Polygodial.

Caption: Workflow for MIC determination.

Anti-inflammatory and Analgesic Mechanism of Action

Polygodial demonstrates significant anti-inflammatory and analgesic properties, primarily through its interaction with transient receptor potential (TRP) channels.[8]

Activation of TRPA1 and TRPV1 Channels

Polygodial is a potent activator of the TRPA1 channel and also interacts with the TRPV1 channel, both of which are expressed in sensory neurons and play a crucial role in pain and inflammation.[10][13][14]

-

TRPA1 Activation: Activation of TRPA1 by Polygodial leads to an influx of cations, primarily Ca2+, into sensory neurons.[14] This initial activation is responsible for the pungent sensation. Prolonged activation, however, leads to the desensitization of these neurons, resulting in an analgesic effect.[13]

-

TRPV1 Activation: Polygodial also activates TRPV1, the receptor for capsaicin.[10] This activation contributes to its pharmacological effects, including the induction of a tachykinin-mediated contraction in isolated rat urinary bladder, which is preventable by TRPV1 antagonists.[10]

Inhibition of Inflammatory Mediator-Induced Edema

In vivo studies have shown that Polygodial effectively inhibits paw edema induced by a variety of inflammatory mediators, including prostaglandin E2, bradykinin, substance P, and carrageenan.[8] This suggests that Polygodial interferes with multiple downstream signaling pathways involved in the inflammatory cascade.

Quantitative Anti-inflammatory and Analgesic Activity Data

| Target/Assay | Metric | Value | Reference |

| TRPA1 Activation | EC50 | 400 nM | [13][15][16] |

| [3H]-Resiniferatoxin Displacement (TRPV1) | IC50 | 4.2 µM | [10] |

| Carrageenan-induced Paw Edema Inhibition (128.1 µmol/kg, i.p.) | % Inhibition | Significant | [8] |

Experimental Protocols

3.4.1. Calcium Imaging for TRP Channel Activation

This protocol is used to measure the activation of TRP channels in response to Polygodial.[14][17][18][19]

-

Cell Culture: Dorsal root ganglion (DRG) neurons or cells heterologously expressing TRPA1 or TRPV1 are cultured on coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Imaging: The coverslip is placed on a microscope equipped for fluorescence imaging. Baseline fluorescence is recorded.

-

Stimulation: Polygodial is added to the perfusion solution, and changes in intracellular calcium concentration are recorded as changes in fluorescence intensity.

-

Data Analysis: The magnitude and kinetics of the calcium response are quantified to determine the potency and efficacy of Polygodial as a TRP channel activator.

3.4.2. Carrageenan-Induced Paw Edema in Rodents

This is a classic in vivo model for assessing acute inflammation.[20][21][22][23][24]

-

Animal Model: Rats or mice are used for this study.

-

Drug Administration: Polygodial or a control vehicle is administered (e.g., intraperitoneally or orally) at a predetermined time before the inflammatory challenge.

-

Induction of Edema: A solution of carrageenan is injected into the plantar surface of the hind paw.

-

Measurement of Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of edema inhibition by Polygodial is calculated by comparing the paw volume in the treated group to the control group.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Anti-inflammatory and analgesic mechanism of Polygodial.

Caption: Workflow for carrageenan-induced paw edema assay.

Anticancer Mechanism of Action

Polygodial has demonstrated anticancer activity, particularly against castration-resistant prostate cancer (CRPC) cells.[7][25]

Induction of Oxidative Stress and Apoptosis

The primary anticancer mechanism of Polygodial involves the induction of oxidative stress and the activation of the apoptotic signaling cascade.[7][26]

-

Reactive Oxygen Species (ROS) Generation: Polygodial treatment leads to an increase in intracellular ROS levels in cancer cells.[26] This oxidative stress disrupts cellular redox balance and triggers downstream apoptotic pathways.

-

Apoptosis Induction: Polygodial induces apoptosis in CRPC cells, as evidenced by an increase in Annexin V staining and the activation of key apoptotic markers.[6][7][15] This includes the upregulation of pro-apoptotic proteins like cytochrome c and the executioner caspase-3, along with the downregulation of anti-apoptotic markers.[7]

Quantitative Anticancer Activity Data

| Cell Line | Assay | Metric | Value | Reference |

| PC3-TXR (Taxane-resistant prostate cancer) | Cell Viability | IC50 | ~15 µM (48h) | [6] |

| DU145-TXR (Taxane-resistant prostate cancer) | Cell Viability | IC50 | ~20 µM (48h) | [6] |

| LNCaP (Prostate cancer) | Apoptosis (Annexin V) | % Apoptotic Cells | Significant increase | [15] |

Experimental Protocols

4.3.1. MTT Cell Viability Assay

This is a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.[6][15]

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of Polygodial for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The IC50 value is calculated from the dose-response curve.

4.3.2. Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is used to detect and quantify apoptosis.[6]

-

Cell Treatment: Cells are treated with Polygodial as described above.

-

Cell Harvesting: Both adherent and floating cells are collected.

-

Staining: Cells are stained with FITC-conjugated Annexin V and propidium iodide (PI) in a binding buffer. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains the nucleus of late apoptotic or necrotic cells with compromised membranes.

-

Flow Cytometry: The stained cells are analyzed by flow cytometry.

-

Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative) is determined.

Signaling Pathway and Experimental Workflow Diagrams

References

- 1. [PDF] Effect of Polygodial on the Mitochondrial ATPase of Saccharomyces cerevisiae | Semantic Scholar [semanticscholar.org]

- 2. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In vitro antifungal susceptibilities of Candida albicans and other fungal pathogens to polygodial, a sesquiterpene dialdehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of polygodial on the mitochondrial ATPase of Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress | MDPI [mdpi.com]

- 7. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. BioKB - Publication [biokb.lcsb.uni.lu]

- 14. mdpi.com [mdpi.com]

- 15. Polygodial analog induces apoptosis in LNCaP prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. amsbio.com [amsbio.com]

- 17. Intracellular TRPA1 mediates Ca2+ release from lysosomes in dorsal root ganglion neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Activity and Ca2+ regulate the mobility of TRPV1 channels in the plasma membrane of sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 19. biorxiv.org [biorxiv.org]

- 20. researchgate.net [researchgate.net]

- 21. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ayurvedjournal.com [ayurvedjournal.com]

- 25. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress: Full Paper PDF & Summary | Bohrium [bohrium.com]

- 26. researchgate.net [researchgate.net]

Tadeonal: A Comprehensive Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tadeonal, also known as Polygodial, is a drimane-type sesquiterpenoid dialdehyde that has garnered significant scientific interest due to its diverse and potent biological activities. First isolated from the water pepper, Polygonum hydropiper, this natural product has demonstrated promising antifungal, and anticancer properties. This technical guide provides an in-depth overview of the discovery of this compound, its detailed synthesis pathways, and a comprehensive analysis of its mechanism of action. Quantitative biological data are summarized in structured tables for comparative analysis, and detailed experimental protocols for key synthetic and analytical methods are provided. Furthermore, signaling pathways and experimental workflows are visually represented through diagrams generated using the DOT language.

Discovery and Natural Occurrence

This compound was first isolated in 1963 from Polygonum hydropiper L., a plant with a history of use as a spice due to its pungent taste.[1][2] It is a bicyclic sesquiterpene characterized by the presence of two aldehyde functional groups, which are crucial for its biological reactivity.[3] Subsequent research has identified this compound and its stereoisomer, isothis compound, in various other plant species, including those from the families Polygonaceae, Winteraceae, and Canellaceae.[3][4] It is also found in some marine organisms like sponges and molluscs.[3] The natural function of this compound in these organisms is believed to be a defense mechanism against predation and microbial pathogens.

Chemical Synthesis Pathways

The synthesis of this compound has been approached through both semi-synthetic and total synthesis strategies.

Semi-synthesis from Drimenol

A common semi-synthetic route to this compound and its derivatives starts from drimenol, a related drimane sesquiterpene also found in nature. This approach typically involves the oxidation of drimenol.

Experimental Protocol: Oxidation of Drimenol to Drimenal

-

Materials: Drimenol, Pyridinium chlorochromate (PCC), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

Dissolve drimenol in anhydrous dichloromethane at 0°C.

-

Add one equivalent of PCC to the solution.

-

Stir the reaction mixture at 0°C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched, and the product, drimenal, is purified using column chromatography.

-

An 85% yield of drimenal can be expected.[5]

-

Further oxidation of drimenal can yield this compound, although this step requires selective oxidation of the second alcohol group formed after the initial oxidation and subsequent steps which are not detailed in the provided search results.

Total Synthesis

While a complete step-by-step total synthesis from a simple starting material is not fully detailed in the provided search results, the biosynthesis of drimane-type sesquiterpenes provides a conceptual pathway. The biosynthesis originates from farnesyl pyrophosphate (FPP), which undergoes cyclization to form the characteristic drimane skeleton. This biosynthetic pathway suggests that a laboratory total synthesis would involve the construction of the bicyclic drimane core followed by the introduction and modification of the aldehyde functionalities.

Conceptual Total Synthesis Workflow

Caption: Conceptual workflow for the total synthesis of this compound.

Biological Activity and Mechanism of Action

This compound exhibits a broad spectrum of biological activities, with its anticancer and antifungal properties being the most extensively studied.

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines, including those resistant to conventional chemotherapeutic agents.

Quantitative Anticancer Activity Data

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| U373 | Glioblastoma | ~20 | [1] |

| PC3-TXR | Taxane-Resistant Prostate Cancer | Not specified, but effective | [6] |

| DU145-TXR | Taxane-Resistant Prostate Cancer | Not specified, but effective | [6] |

Mechanism of Anticancer Action: Induction of Apoptosis via Oxidative Stress

This compound's anticancer activity is primarily mediated through the induction of apoptosis. It triggers an increase in intracellular reactive oxygen species (ROS), leading to oxidative stress. This, in turn, activates the intrinsic apoptotic pathway, characterized by the upregulation of cytochrome c and the activation of caspase-3.[6]

Caption: Signaling pathway for this compound-induced apoptosis.

Antifungal Activity

This compound possesses potent activity against a range of fungal pathogens, including clinically relevant Candida species.

Quantitative Antifungal Activity Data

| Fungal Species | MIC (µg/mL) | Reference |

| Candida albicans | 3.13 - 15.0 | [5][7] |

| Candida krusei | 3.75 - 15.0 | [7] |

| Candida glabrata | 3.75 - 15.0 | [7] |

| Candida tropicalis | 3.75 - 15.0 | [7] |

| Candida parapsilosis | 3.75 - 15.0 | [7] |

Mechanism of Antifungal Action: Multifaceted Disruption of Fungal Cell Processes

The antifungal mechanism of this compound is multifaceted. One proposed mechanism is the disruption of the vacuolar membrane.[8] It has also been suggested to inhibit the plasma membrane H+-ATPase. Furthermore, studies in Saccharomyces cerevisiae indicate that this compound affects vacuolar acidification, calcium homeostasis, and TORC1 signaling.[9]

Caption: Multiple proposed mechanisms of this compound's antifungal action.

Other Biological Activities

-

Inhibition of NF-κB Signaling: this compound has been shown to inhibit the NF-κB signaling pathway by preventing the phosphorylation of IκBα, which is a key step in the activation of this pro-inflammatory pathway.[10]

-

TRPV1 Agonist: this compound acts as an agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is involved in pain sensation.[11]

-

Na+/K+-ATPase Inhibition: this compound has been found to inhibit the activity of Na+/K+-ATPase.[2]

Detailed Experimental Protocols

Wittig Derivatization of this compound

This protocol describes a general procedure for the Wittig reaction, which can be adapted for the derivatization of the aldehyde groups in this compound.

-

Materials: this compound, stabilized phosphorous ylide (e.g., (Carbethoxymethylene)triphenylphosphorane), anhydrous Tetrahydrofuran (THF).

-

Procedure:

-

Dissolve this compound in anhydrous THF under an inert atmosphere.

-

Add the stabilized phosphorous ylide to the solution.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is then purified by column chromatography to yield the C12-Wittig derivative.[1]

-

Reduction of this compound with Sodium Borohydride

This protocol describes the reduction of the aldehyde groups of this compound to alcohols.

-

Materials: this compound, Sodium borohydride (NaBH₄), Methanol (MeOH).

-

Procedure:

-

Dissolve this compound in methanol at 0°C.

-

Slowly add an excess of sodium borohydride to the solution in portions.

-

Stir the reaction mixture at 0°C for a specified time, monitoring by TLC.

-

Once the reaction is complete, carefully quench the excess NaBH₄ with a weak acid (e.g., acetic acid).

-

The product, polygo-11,12-diol, is then extracted and purified.[11]

-

Antifungal Susceptibility Testing (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

-

Materials: Fungal isolate, RPMI-1640 medium, this compound stock solution, 96-well microtiter plates.

-

Procedure:

-

Prepare a standardized inoculum of the fungal isolate in RPMI-1640 medium.

-

Prepare serial two-fold dilutions of this compound in the microtiter plate wells containing RPMI-1640.

-

Inoculate each well with the fungal suspension.

-

Include a growth control (no drug) and a sterility control (no inoculum).

-

Incubate the plates at an appropriate temperature for 24-48 hours.

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of visible fungal growth compared to the growth control.

-

Conclusion

This compound is a natural product with a rich chemical and biological profile. Its potent anticancer and antifungal activities, coupled with its multifaceted mechanisms of action, make it a promising lead compound for the development of new therapeutic agents. The synthetic pathways, while challenging, offer opportunities for the generation of novel analogs with potentially improved efficacy and selectivity. Further research into the detailed molecular interactions of this compound with its biological targets will be crucial for realizing its full therapeutic potential. This technical guide provides a solid foundation for researchers and drug development professionals to advance the study of this remarkable natural product.

References

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. brainkart.com [brainkart.com]

- 6. researchgate.net [researchgate.net]

- 7. dalalinstitute.com [dalalinstitute.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scielo.br [scielo.br]

- 11. Antifungal mechanism of polygodial - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Effects of Targeting Nodal Signaling on Cancer Cell Lines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nodal, a member of the transforming growth factor-beta (TGF-β) superfamily, is a crucial morphogen in embryonic development.[1][2] Its re-expression in adult tissues is strongly linked to the progression of various human cancers, including breast, pancreatic, and melanoma.[1][3][4] Nodal signaling promotes tumorigenesis, cancer stem cell-like properties, invasion, and metastasis, making it a compelling target for novel cancer therapies.[2][3] This technical guide provides an in-depth overview of the in vitro effects of inhibiting the Nodal signaling pathway on cancer cell lines, summarizing key quantitative data, detailing experimental protocols, and visualizing the core signaling cascade.

Core Concepts: The Nodal Signaling Pathway

Nodal exerts its effects by binding to a receptor complex consisting of a type I (Activin receptor-like kinase, ALK) and a type II (Activin receptor type II, ActRII) serine/threonine kinase receptor.[1] This binding event initiates a signaling cascade that primarily involves the phosphorylation of Smad2 and Smad3 proteins.[4][5] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and invasion.[1][4] Nodal signaling can also activate other pathways, such as the MAPK/ERK and PI3K/AKT pathways, in a Smad-independent manner.[1][6]

Quantitative Effects of Nodal Inhibition on Cancer Cell Lines

The inhibition of Nodal signaling in vitro leads to a significant reduction in the aggressive characteristics of cancer cells. The following table summarizes the key quantitative effects observed in various studies.

| Cancer Cell Line | Method of Nodal Inhibition | Observed In Vitro Effects | Reference |

| Breast Cancer Cells | Treatment with SB431542 (an ALK4/5/7 inhibitor) | - Decreased expression of cancer stem cell markers (ALDH1, CD44, CD133, Sox2, Oct4, Nanog)- Reduced sphere-forming ability | [4] |

| Pancreatic Cancer Cells | Inhibition of Nodal signaling | - Reduced cell migration and invasion- Reversal of invasive phenotype | [3] |

| Human Epithelial Ovarian Cancer Cells (A2780-s and A2780-cp) | Overexpression of Nodal | - Decreased number of metabolically active cells- Increased apoptosis (Hoechst staining and flow cytometry)- Inhibition of cell proliferation (BrdU assay)- Down-regulation of XIAP (X-linked inhibitor of apoptosis protein)- Activation of caspase-9 and caspase-3 | [5] |

| Glioma Cells | Inhibition of TGF-β1 (which promotes Nodal expression) | - Reduced cell growth | [3] |

| Colon Cancer Stem Cells | Inhibition of Smad2/3 signaling | - Decreased self-renewal | [3] |

Experimental Protocols

This section details the methodologies for key experiments used to assess the in vitro effects of targeting Nodal signaling.

Cell Culture and Maintenance

-

Cell Lines: Human cancer cell lines (e.g., breast, pancreatic, ovarian) are obtained from certified cell banks like ATCC.

-

Culture Medium: Cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Incubation: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Cell Viability Assays

-

MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.

-

Seed cells in a 96-well plate and treat with the Nodal signaling inhibitor for a specified duration.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a solubilizing agent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

-

Trypan Blue Exclusion Assay: This assay distinguishes viable from non-viable cells.

-

Harvest treated and untreated cells.

-

Mix a small sample of the cell suspension with an equal volume of trypan blue dye.

-

Viable cells with intact membranes will exclude the dye and remain unstained, while non-viable cells will be stained blue.

-

Count the number of viable and non-viable cells using a hemocytometer.

-

Apoptosis Assays

-

Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry: This method differentiates between apoptotic, necrotic, and viable cells.

-

Harvest and wash the treated cells with a binding buffer.

-

Incubate the cells with FITC-conjugated Annexin V and Propidium Iodide (PI).

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic and necrotic cells).

-

Analyze the stained cells using a flow cytometer to quantify the percentage of cells in different stages of cell death.

-

-

Caspase Activity Assay: This assay measures the activity of caspases, which are key executioners of apoptosis.

-

Lyse the treated cells to release intracellular contents.

-

Add a specific caspase substrate conjugated to a fluorophore or chromophore.

-

Active caspases will cleave the substrate, releasing the reporter molecule.

-

Measure the fluorescence or absorbance to quantify caspase activity.

-

Western Blotting

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the Nodal signaling pathway (e.g., Nodal, p-Smad2/3, Smad4, XIAP, caspases).

-

Lyse the cells to extract total protein.

-

Determine the protein concentration using a protein assay (e.g., BCA assay).

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

Visualizing Core Mechanisms

The following diagrams, generated using Graphviz, illustrate the Nodal signaling pathway and a typical experimental workflow for evaluating Nodal inhibitors.

Caption: The canonical Nodal-Smad signaling pathway.

Caption: A typical workflow for evaluating Nodal inhibitors in vitro.

Conclusion

The available in vitro evidence strongly supports the role of Nodal signaling in promoting cancer progression. Targeting this pathway effectively inhibits cancer cell proliferation, migration, and invasion, while inducing apoptosis. The experimental protocols and assays detailed in this guide provide a robust framework for the preclinical evaluation of novel therapeutic agents designed to inhibit Nodal signaling. Further research into the complexities of the Nodal pathway and its interactions with other signaling networks will be crucial for the development of effective and targeted cancer therapies.

References

- 1. Plasticity underlies tumor progression: Role of Nodal signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nodal signalling in embryogenesis and tumourigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Expression and significance of Nodal in human cancers: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Nodal induces apoptosis and inhibits proliferation in human epithelial ovarian cancer cells via activin receptor-like kinase 7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. New Insights into Cancer Targeted Therapy: Nodal and Cripto-1 as Attractive Candidates | MDPI [mdpi.com]

Tadeonal's Role in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadeonal, also known as Polygodial, is a naturally occurring sesquiterpene dialdehyde that has garnered significant interest in the scientific community for its diverse biological activities. Extensive research has demonstrated its potent antifungal, anti-inflammatory, and anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's effects, with a specific focus on its modulation of key cellular signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into this compound's mechanism of action, quantitative data from key experiments, and detailed experimental protocols.

Core Mechanisms of Action

This compound exerts its biological effects through the modulation of several critical cellular signaling pathways. The primary pathways identified to date include the induction of apoptosis via oxidative stress, inhibition of the NF-κB signaling pathway, and modulation of the ERK1/2 signaling pathway, potentially through interaction with the glucocorticoid receptor.

Table 1: Quantitative Data on this compound's Biological Activities

| Parameter | Cell Line | Concentration | Result | Reference |

| Apoptosis Induction | PC3-TXR (human prostate cancer) | 50 µM | 42.32% apoptotic cells | [1] |

| Apoptosis Induction | DU145-TXR (human prostate cancer) | 50 µM | 30.24% apoptotic cells | [1] |

| NF-κB Inhibition (SEAP Reporter Assay) | THP-1 (human monocytic cells) | 25 µM | 56.9% decrease in SEAP | [2] |

| NF-κB Inhibition (SEAP Reporter Assay) | THP-1 (human monocytic cells) | 50 µM | 52.1% decrease in SEAP | [2] |

| Cell Viability (IC50) | PC3-TXR and DU145-TXR | 20 µM | - | [1] |

Apoptosis Induction via Oxidative Stress

This compound has been shown to be a potent inducer of apoptosis in cancer cells, particularly in castration-resistant prostate cancer (CRPC) cells. The underlying mechanism involves the generation of reactive oxygen species (ROS), which triggers the intrinsic apoptotic pathway.

Signaling Pathway

The induction of apoptosis by this compound follows a cascade of events initiated by an increase in intracellular ROS. This leads to mitochondrial dysfunction, the release of cytochrome c into the cytoplasm, and the subsequent activation of caspase-3, the executioner caspase. This process is further amplified by the downregulation of anti-apoptotic proteins such as Bcl-2.

Figure 1: Proposed pathway for this compound-induced apoptosis.

Experimental Protocol: Detection of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is adapted from a study on castration-resistant prostate cancer cell lines.[1]

1. Cell Culture and Treatment:

-

Seed PC3-TXR or DU145-TXR cells in 6-well plates at a density of 5 x 10^4 cells/well.

-

Culture for 48 hours in a standard incubator (37°C, 5% CO2).

-

Treat the cells with varying concentrations of this compound (e.g., 5, 10, 20, 50 µM) for 48 hours. Include a vehicle-treated control group.

2. Cell Harvesting and Staining:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cell pellet with ice-cold PBS.

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

3. Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC signal detector (FL1) for Annexin V and the phycoerythrin signal detector (FL2) for PI.

-

Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Inhibition of the NF-κB Signaling Pathway

This compound has demonstrated anti-inflammatory properties by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway. This pathway is a critical regulator of the inflammatory response.

Signaling Pathway

This compound's inhibitory action on the NF-κB pathway is mediated by preventing the phosphorylation of IκBα. The phosphorylation of IκBα is a key step that leads to its degradation and the subsequent translocation of the p50/p65 NF-κB dimer to the nucleus, where it activates the transcription of pro-inflammatory genes.

Figure 2: Inhibition of the NF-κB pathway by this compound.

Experimental Protocol: Western Blot for Phospho-IκBα

This protocol provides a general framework for assessing the phosphorylation status of IκBα.

1. Cell Culture and Treatment:

-

Culture appropriate cells (e.g., HMC-3 microglia) to 80-90% confluency.

-

Pre-treat cells with this compound at desired concentrations for 1-2 hours.

-

Stimulate the cells with an inflammatory agent (e.g., 100 ng/mL LPS) for a short duration (e.g., 15-30 minutes) to induce IκBα phosphorylation.

2. Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phospho-IκBα overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Strip the membrane and re-probe for total IκBα and a loading control (e.g., β-actin).

Modulation of the ERK1/2 Signaling Pathway

This compound has been observed to influence the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway, which is involved in cell proliferation, differentiation, and survival. This effect appears to be linked to its interaction with the glucocorticoid receptor.

Signaling Pathway

This compound treatment leads to a decrease in the phosphorylation of ERK1/2. This is associated with an increase in the expression of Mitogen-activated protein kinase phosphatase-1 (MKP-1), a key negative regulator of the ERK pathway. This action is similar to that of glucocorticoids, suggesting a potential interaction of this compound with the glucocorticoid receptor.

Figure 3: this compound's modulation of the ERK1/2 pathway.

Experimental Protocol: Western Blot for Phospho-ERK1/2

This protocol provides a general method for assessing ERK1/2 phosphorylation.

1. Cell Culture and Treatment:

-

Grow cells to 70-80% confluency.

-

Serum-starve the cells for 12-24 hours to reduce basal ERK1/2 phosphorylation.

-

Treat cells with this compound at various concentrations for the desired time.

-

If applicable, stimulate with a growth factor (e.g., EGF, FGF) to induce ERK1/2 phosphorylation.

2. Protein Extraction:

-

Follow the same protein extraction protocol as for phospho-IκBα, ensuring the use of phosphatase inhibitors.

3. SDS-PAGE and Western Blotting:

-

Follow the same Western blot procedure as for phospho-IκBα.

-

Use a primary antibody specific for phosphorylated ERK1/2 (Thr202/Tyr204).

-

After detection, strip the membrane and re-probe for total ERK1/2 and a loading control.

Potential Interaction with TORC1 Signaling

Preliminary studies in the yeast Saccharomyces cerevisiae suggest that this compound may target the Target of Rapamycin Complex 1 (TORC1) signaling pathway.[2][3] Deletion of genes encoding known regulators of TORC1 conferred resistance to this compound in yeast. However, the direct interaction and the relevance of this finding in mammalian cells require further investigation.

Conclusion

This compound is a promising natural compound with multifaceted effects on key cellular signaling pathways. Its ability to induce apoptosis in cancer cells and suppress inflammatory responses through the inhibition of NF-κB and modulation of ERK1/2 signaling highlights its therapeutic potential. The detailed experimental protocols and quantitative data provided in this guide are intended to facilitate further research into the precise mechanisms of action of this compound and to aid in the development of novel therapeutic strategies. Future studies should focus on elucidating the complete signaling network affected by this compound, including its potential effects on mTOR signaling in mammalian systems, and on translating these findings into preclinical and clinical applications.

References

- 1. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Research on the Therapeutic Potential of Tadeonal (Polygodial)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Tadeonal, also known as Polygodial, is a naturally occurring sesquiterpene dialdehyde that has garnered significant scientific interest due to its potent biological activities. Preclinical studies have demonstrated its potential as a broad-spectrum antifungal and a promising anticancer agent. This technical guide provides a comprehensive overview of the current state of research on this compound's therapeutic potential, with a focus on its mechanisms of action, quantitative efficacy data, and detailed experimental methodologies. The information presented herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the therapeutic applications of this compound.

Introduction

This compound is a bioactive compound isolated from various plant species, most notably from the Tasmannia and Warburgia genera. Its pungent taste has been traditionally associated with its use as a spice and in traditional medicine. Modern scientific investigation has unveiled a range of pharmacological properties, including potent antifungal and anticancer activities, which are the primary focus of this guide.

Antifungal Potential

This compound has demonstrated significant fungicidal activity against a variety of pathogenic fungi, including strains of Candida albicans and Saccharomyces cerevisiae. Its mechanism of action is multifaceted, primarily targeting fungal cell membrane integrity and intracellular pH homeostasis.

Quantitative Antifungal Data

The following table summarizes the in vitro antifungal activity of this compound against various fungal species.

| Fungal Species | Assay Type | Endpoint | Concentration (µg/mL) | Reference |

| Saccharomyces cerevisiae | Broth microdilution | MFC | 3.12 | [1] |

| Candida utilis | Broth microdilution | MFC | 6.25 | [1] |

| Sclerotinia libertiana | Broth microdilution | MFC | 1.56 | [1] |

MFC: Minimum Fungicidal Concentration

Mechanism of Antifungal Action

This compound's antifungal effects are primarily attributed to its ability to disrupt the fungal cell membrane, acting as a nonionic surfactant. This disruption leads to increased membrane permeability.[1] Furthermore, studies in Saccharomyces cerevisiae have elucidated a more complex mechanism involving:

-

Vacuolar Alkalinization: this compound induces a dose-dependent increase in vacuolar pH.[2][3]

-

Increased Ca2+ Influx: It triggers an influx of extracellular calcium.[2][3]

-

Inhibition of TORC1 Signaling: The Target of Rapamycin Complex 1 (TORC1) signaling pathway, a key regulator of cell growth, is inhibited by this compound.[2][3]

Signaling Pathway of Antifungal Action

The following diagram illustrates the proposed signaling pathway for this compound's antifungal activity in Saccharomyces cerevisiae.

Experimental Protocols

Minimal Fungicidal Concentration (MFC) Assay (Broth Microdilution):

-

A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of this compound are prepared in a 96-well microtiter plate containing appropriate fungal growth medium (e.g., RPMI-1640).

-

A standardized inoculum of the fungal strain to be tested is added to each well.

-

The plate is incubated at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

Following incubation, an aliquot from each well that shows no visible growth is sub-cultured onto an agar plate.

-

The MFC is determined as the lowest concentration of this compound that results in a ≥99.9% reduction in the initial inoculum.

Anticancer Potential

Preclinical studies have highlighted this compound's cytotoxic effects against various cancer cell lines, particularly in castration-resistant prostate cancer (CRPC) and oral squamous cell carcinoma (OSCC). The primary mechanism of its anticancer activity appears to be the induction of oxidative stress, leading to apoptosis.

Quantitative Anticancer Data

The following table summarizes the in vitro and in vivo anticancer activity of this compound.

| Cancer Type | Cell Line | Assay Type | Endpoint | Concentration/Dose | Effect | Reference |

| Castration-Resistant Prostate Cancer | PC3-TXR | MTT Assay | IC50 (48h) | 10 µM | 50% inhibition of cell viability | [4][5] |

| Castration-Resistant Prostate Cancer | DU145-TXR | MTT Assay | IC50 (48h) | 12.5 µM | 50% inhibition of cell viability | [4][5] |

| Drug-Resistant Cancer Panel | Various | Proliferation Assay | GI50 | 2-6 µM (for 9-epipolygodial) | 50% growth inhibition | [6] |

IC50: Half-maximal inhibitory concentration; GI50: 50% growth inhibition.

Mechanism of Anticancer Action

This compound's anticancer activity is linked to its ability to induce cellular stress, leading to programmed cell death. Key mechanistic aspects include:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in reactive oxygen species (ROS) within cancer cells.[4][5]

-

Activation of Apoptosis: The increase in ROS triggers the intrinsic apoptotic pathway, characterized by the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2.[4][5]

-

DNA Damage: this compound has been shown to induce DNA damage in cancer cells.[4][5]

Signaling Pathway of Anticancer Action

The following diagram illustrates the proposed signaling pathway for this compound's anticancer activity.

Experimental Protocols

MTT Cell Viability Assay:

-

Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

After treatment, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (e.g., 0.5 mg/mL).

-

The plate is incubated for 2-4 hours to allow for the formation of formazan crystals.

-

The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Cell viability is calculated as a percentage of the untreated control.

Wound Healing (Scratch) Assay for Cell Migration:

-

Cells are grown to confluency in a multi-well plate.

-

A sterile pipette tip is used to create a "scratch" or "wound" in the cell monolayer.

-

The cells are washed to remove debris and then incubated with medium containing this compound at various concentrations.

-

Images of the scratch are captured at different time points (e.g., 0, 12, 24 hours).

-

The rate of wound closure is measured to assess the effect of this compound on cell migration.

Clinical Trials

To date, a thorough search of clinical trial registries has not identified any registered clinical trials specifically investigating this compound or Polygodial for any therapeutic indication. A Phase II trial for a compound designated "PG2" in patients with advanced pharyngeal or laryngeal squamous cell carcinoma (NCT01720563) was noted; however, a direct link between "PG2" and this compound could not be established from publicly available information.

Conclusion and Future Directions

This compound (Polygodial) has demonstrated significant therapeutic potential in preclinical models, particularly as an antifungal and anticancer agent. Its multifaceted mechanisms of action, involving cell membrane disruption, induction of oxidative stress, and modulation of key signaling pathways, make it an attractive candidate for further drug development.

Future research should focus on:

-

In vivo efficacy and toxicity studies: Comprehensive animal studies are needed to evaluate the therapeutic index and safety profile of this compound.

-

Pharmacokinetic and pharmacodynamic profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a therapeutic agent.

-

Lead optimization: Medicinal chemistry efforts could be employed to synthesize analogs of this compound with improved potency, selectivity, and pharmacokinetic properties.

-

Clinical Investigation: Should preclinical studies prove successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in human patients.

This technical guide provides a solid foundation for the continued exploration of this compound's therapeutic potential. The data and methodologies presented herein are intended to facilitate further research and development efforts aimed at translating these promising preclinical findings into novel therapeutic interventions.

References

- 1. Polygodial, an antifungal potentiator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Investigating the Antifungal Mechanism of Action of Polygodial by Phenotypic Screening in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Tadeonal (Polygodial) in Murine Models: A Review of Bioavailability and Pharmacokinetics

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide synthesizes the currently available scientific information regarding the bioavailability and pharmacokinetics of Tadeonal, also known as Polygodial, in mouse models. It is crucial to note that, despite evidence of its biological activity in vivo, detailed pharmacokinetic studies providing specific quantitative parameters in mice are not publicly available at this time. This document summarizes the existing qualitative and predictive data and highlights the gaps in current knowledge.

Executive Summary

This compound (Polygodial) is a drimane sesquiterpenoid with demonstrated anti-inflammatory, anti-allergic, and antiparasitic activities in murine models. While in vivo efficacy studies suggest systemic absorption after oral and intraperitoneal administration, a comprehensive pharmacokinetic profile in mice has not been established. In silico predictions indicate favorable oral bioavailability. However, the absence of empirical data on key pharmacokinetic parameters such as maximum plasma concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), half-life (t½), and clearance necessitates further research to guide preclinical and clinical development. This guide presents the available data and relevant experimental protocols to inform future studies.

Predicted ADME Properties and In Vivo Efficacy

While quantitative pharmacokinetic data for this compound in mouse models is not available in the reviewed literature, in silico modeling and in vivo efficacy studies provide some insights into its potential absorption and bioavailability.

In Silico ADME Prediction

An in silico analysis of Polygodial using the SwissADME platform predicted good oral bioavailability. The prediction was based on physicochemical properties such as molecular weight, lipophilicity (Log P), and topological polar surface area, which all fall within the ranges for orally bioavailable drugs.[1]

In Vivo Efficacy Studies

Evidence of this compound's systemic absorption is inferred from studies demonstrating its biological effects in mice following oral and intraperitoneal administration.

-

Antiparasitic Activity: In a study on schistosomiasis in Swiss mice, a single oral dose of 400 mg/kg of Polygodial resulted in a 44% reduction in worm burden, indicating that the compound is absorbed from the gastrointestinal tract to exert its effect.[1]

-

Anti-inflammatory and Anti-allergic Activity: Intraperitoneal administration of Polygodial in mice has been shown to inhibit paw edema induced by various inflammatory agents and protect against anaphylactic shock, suggesting distribution to target tissues.[2]

These studies, while not providing pharmacokinetic parameters, support the hypothesis that this compound is bioavailable in mice.

Quantitative Pharmacokinetic Data

A thorough review of scientific literature did not yield any studies presenting quantitative pharmacokinetic data for this compound (Polygodial) in mouse models. Therefore, parameters such as Cmax, Tmax, AUC, bioavailability, and clearance remain to be determined experimentally.

Table 1: Pharmacokinetic Parameters of this compound in Mouse Models

| Parameter | Route of Administration | Dose (mg/kg) | Value | Source |

| Cmax | Oral / IV / IP | - | No data available | - |

| Tmax | Oral / IV / IP | - | No data available | - |

| AUC | Oral / IV / IP | - | No data available | - |

| Bioavailability (%) | Oral | - | No data available | - |

| Half-life (t½) | Oral / IV / IP | - | No data available | - |

| Clearance | Oral / IV / IP | - | No data available | - |

Experimental Protocols

While no dedicated pharmacokinetic studies were found, the following protocol from an in vivo efficacy study provides a framework for oral administration of this compound in mice.

In Vivo Antischistosomal Efficacy Study Protocol[1]

-

Animal Model: Three-week-old Swiss mice.

-

Infection: Subcutaneous infection with 80 cercariae of Schistosoma mansoni per animal.

-

Treatment Groups (n=5 per group):

-

This compound (Polygodial): 400 mg/kg

-

Praziquantel (Positive Control): 400 mg/kg

-

Vehicle (Control): Water

-

-

Drug Formulation and Administration: this compound was administered as a single dose via oral gavage 42 days post-infection.

-

Euthanasia and Analysis: Mice were euthanized on day 56 post-infection. Worms were recovered, sexed, and counted to determine the reduction in worm burden.

A bioanalytical method for the quantification of this compound in plasma and tissues would be a critical component of a formal pharmacokinetic study.

Visualizations

Experimental Workflow for In Vivo Efficacy

The following diagram illustrates the workflow of the in vivo antischistosomal efficacy study.

Signaling Pathways

Current literature on this compound (Polygodial) primarily focuses on its pharmacological effects and mechanism of action, such as TRPV1 agonism and glucocorticoid-like effects.[3][4] There is no information available regarding the specific signaling pathways involved in its absorption, distribution, metabolism, or excretion (ADME) in mouse models. Further research is needed to identify the metabolic enzymes (e.g., cytochrome P450 isoforms) and transporters responsible for its pharmacokinetic profile.

Conclusion and Future Directions

The available evidence for this compound (Polygodial) in mouse models is limited to in silico predictions and in vivo efficacy studies, which collectively suggest oral bioavailability. However, the lack of quantitative pharmacokinetic data represents a significant knowledge gap. To advance the preclinical development of this compound, future research should prioritize:

-

Development and validation of a sensitive bioanalytical method for the quantification of this compound in biological matrices (plasma, tissues).

-

Comprehensive pharmacokinetic studies in mice following intravenous and oral administration to determine key parameters such as clearance, volume of distribution, half-life, and absolute oral bioavailability.

-

Tissue distribution studies to understand its penetration into target organs.

-

In vitro and in vivo metabolism studies to identify major metabolites and the enzymes responsible for its biotransformation.

Addressing these research questions is essential for establishing a clear understanding of this compound's disposition in preclinical models and for informing the design of future toxicological and clinical studies.

References

- 1. In Vitro and In Vivo Evaluation of the Antischistosomal Activity of Polygodial and 9-Deoxymuzigadial Isolated from Drimys brasiliensis Branches [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthetic and Biological Studies of Sesquiterpene Polygodial: Activity of 9-Epipolygodial Against Drug Resistant Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polygodial, a sesquiterpene isolated from Drimys brasiliensis (Winteraceae), triggers glucocorticoid-like effects on pancreatic β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Toxicity Screening of Tadeonal (Polygodial): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tadeonal, also known as Polygodial, is a naturally occurring sesquiterpene dialdehyde found in various plant species, most notably in the water pepper (Persicaria hydropiper). It is recognized for its pungent taste and a range of biological activities, including potent antifungal and anti-inflammatory properties. As with any compound with therapeutic potential, a thorough evaluation of its toxicity profile is a critical initial step in the drug development process. This technical guide provides a consolidated overview of the initial toxicity screening of this compound, summarizing available quantitative data, detailing relevant experimental protocols, and visualizing key mechanistic pathways.

In Vitro Toxicity Assessment

In vitro toxicity studies are essential for the early identification of potential cytotoxic effects of a test compound. These assays are typically conducted on various cell lines to determine the concentration at which the compound induces cell death or inhibits cell proliferation.

Cytotoxicity Data

The following table summarizes the available quantitative data on the cytotoxicity of this compound (Polygodial) against a range of cell lines. The half-maximal inhibitory concentration (IC50), the concentration of a drug that is required for 50% inhibition in vitro, and the 50% cytotoxic concentration (CC50) are key parameters used to quantify cytotoxicity.

| Cell Line | Assay Type | Endpoint | Result | Reference |

| PC3-TXR (Taxane-Resistant Prostate Cancer) | MTT Assay | IC50 | 20 µM | [1][2][3] |

| DU145-TXR (Taxane-Resistant Prostate Cancer) | MTT Assay | IC50 | 20 µM | [1][2][3] |

| HT-29 (Human Colorectal Adenocarcinoma) | MTT Assay | GI50 | 95 µM | |

| Vero (Kidney epithelial cells from an African green monkey) | Not Specified | CC50 | > 200 µM | |

| Primary Human Hepatocytes | PrestoBlue™ Assay | Cell Viability | No significant toxicity observed | [1][2][3] |

| 3T3-J2 (Murine Embryonic Fibroblasts) | PrestoBlue™ Assay | Cell Viability | No significant toxicity observed | [1][2][3] |

| BPH-1 (Non-cancerous prostate epithelial cells) | Not Specified | Cell Viability | No significant toxicity observed | [1][3] |

Note: GI50 (Growth Inhibition 50) is the concentration of a drug that causes 50% inhibition of cell growth.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

This compound (Polygodial) stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Target cell lines

-

Complete cell culture medium

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% Triton X-100 in acidic isopropanol)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: Prepare serial dilutions of the this compound stock solution in a complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of solvent used for the stock solution) and untreated control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Genotoxicity Assessment

Genotoxicity assays are employed to detect direct or indirect DNA damage caused by a compound, which can lead to mutations and potentially cancer.

Genotoxicity Data

A comprehensive search of the existing scientific literature did not yield any specific studies on the genotoxicity of this compound (Polygodial) using standard assays such as the Ames test, micronucleus test, or chromosomal aberration assay. This represents a significant data gap in the toxicological profile of this compound.

Recommendation: It is highly recommended that this compound be evaluated for its genotoxic potential using a battery of standardized assays to ensure its safety for potential therapeutic applications.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

The Comet assay is a sensitive method for the detection of DNA strand breaks in individual cells.

Materials:

-

This compound (Polygodial) stock solution

-

Target cells (e.g., human peripheral blood mononuclear cells or a suitable cell line)

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline electrophoresis buffer

-

Neutralization buffer

-

DNA staining dye (e.g., ethidium bromide or SYBR Green)

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Treat cells with various concentrations of this compound for a defined period. Include positive and negative controls.

-

Cell Embedding: Mix the treated cells with LMPA and pipette the mixture onto a microscope slide pre-coated with NMPA.

-

Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nucleoids.

-

DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to allow the DNA to unwind.

-

Electrophoresis: Subject the slides to electrophoresis. Damaged DNA (containing strand breaks) will migrate out of the nucleoid, forming a "comet" shape.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.

In Vivo Acute Toxicity Assessment

In vivo acute toxicity studies are performed to determine the potential adverse effects of a substance after a single, short-term exposure.

Acute Oral Toxicity Data

A formal acute oral toxicity study for this compound (Polygodial) according to OECD guidelines was not found in the public domain. However, some studies have reported the administration of this compound to rodents for other pharmacological evaluations:

| Species | Route | Dose | Observation | Reference |

| Rat | Oral | 0.028 mg/kg | Effective dose for gastroprotection, no mortality reported. | [4] |

| Rat | Oral | 0.2 - 0.5 mg/kg | No significant effect on acid output, no mortality reported. | [5] |

| Mouse | Oral | 400 mg/kg (single dose) | Used for antischistosomal activity evaluation, no overt toxicity mentioned. | |

| Bitterling Fish | Water | 0.4 ppm | Lethal within 3 minutes. |

Based on the limited data in rodents, this compound would likely be classified under the Globally Harmonized System (GHS) as Category 5 or "Unclassified," suggesting low acute toxicity via the oral route in mammals. However, the high toxicity in fish highlights the need for ecotoxicological assessment.

Recommendation: A formal acute oral toxicity study following OECD Test Guideline 423 is strongly recommended to establish a definitive acute toxicity profile and determine the LD50 (Lethal Dose, 50%) or estimate the acute toxic class.

Experimental Protocol: Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is a stepwise procedure using a small number of animals to estimate the acute oral toxicity of a substance.

Animals:

-

Healthy, young adult rodents (usually rats), nulliparous and non-pregnant females are preferred.

Procedure:

-

Dose Selection: The test is initiated using a starting dose from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight. The starting dose is selected based on any existing information about the substance's toxicity.

-

Dosing: A group of three animals is dosed with the selected starting dose.

-

Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

-

Stepwise Procedure:

-

If mortality is observed in two or three animals, the test is stopped, and the substance is classified in the corresponding toxicity class.

-

If one animal dies, the test is repeated with three more animals at the same dose level.

-

If no mortality is observed, the next higher dose level is administered to another group of three animals.

-

-

Endpoint: The test allows for the classification of the substance into one of the GHS categories for acute oral toxicity.

Mechanism of Action and Signaling Pathways

Understanding the mechanism of action of this compound is crucial for interpreting its toxicological and therapeutic effects.

Antifungal Mechanism

The antifungal activity of this compound is multifaceted. It is proposed to disrupt the fungal cell membrane by acting as a nonionic surfactant, which interferes with the lipid-protein interface of integral membrane proteins. This can lead to the denaturation of these proteins and a loss of membrane function. One key target is the plasma membrane H+-ATPase. Furthermore, studies in Saccharomyces cerevisiae suggest that this compound may also target TORC1 (Target of Rapamycin Complex 1) signaling and affect calcium homeostasis.[6]

Anticancer Mechanism